molecular formula C3H4ClNO2S B3381852 2-Cyanoethane-1-sulfonyl chloride CAS No. 27869-05-2

2-Cyanoethane-1-sulfonyl chloride

Cat. No.: B3381852
CAS No.: 27869-05-2
M. Wt: 153.59 g/mol
InChI Key: NKBBONIJZUUWAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-cyanoethanesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:

2-Cyanoethanesulfonic acid+Thionyl chloride2-Cyanoethane-1-sulfonyl chloride+SO2+HCl\text{2-Cyanoethanesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Cyanoethanesulfonic acid+Thionyl chloride→2-Cyanoethane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyanoethane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Cyanoethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanoethane-1-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-cyanoethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO2S/c4-8(6,7)3-1-2-5/h1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBBONIJZUUWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27869-05-2
Record name 2-cyanoethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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